molecular formula C10H12O3 B042557 3',4'-Dimethoxyacetophenone CAS No. 1131-62-0

3',4'-Dimethoxyacetophenone

Cat. No. B042557
CAS RN: 1131-62-0
M. Wt: 180.2 g/mol
InChI Key: IQZLUWLMQNGTIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3',4'-Dimethoxyacetophenone and its derivatives involves multiple steps, starting from 3,4-dimethoxyacetophenone. For instance, novel derivatives have been synthesized for evaluating their biological activities, showcasing fungicidal and insecticidal activities at certain concentrations (Liu, Li, & Li, 2004). Additionally, synthesis approaches have been developed for creating compounds with high fluorescence quantum yields, indicating the versatility of this compound in synthetic chemistry (Tang & Verkade, 1996).

Molecular Structure Analysis

The molecular structure of compounds derived from this compound has been elucidated through various analytical techniques, revealing intricate details about their configuration and interactions. For example, a study on 3-acetoxy-6-hydroxy-2,4-dimethoxyacetophenone demonstrated an intramolecular hydrogen bond and its spatial arrangement through X-ray crystallography (Mukherjee, Parmar, & Errington, 1998).

Chemical Reactions and Properties

This compound participates in various chemical reactions, forming different ring structures and engaging in interactions with other compounds. Its reactions with diazomethane derivatives and the effect of triphenylphosphine presence have been studied, revealing the formation of diverse ring products and elucidating the compound's reactivity (Hosny, 2005).

Physical Properties Analysis

The physical properties of this compound derivatives have been investigated, including their conductivity and stretchability when polymerized, as seen in poly(3,4-dimethoxythiophene). This analysis shows the potential of these compounds in creating materials with desirable electrical properties (Hagiwara, Yamaura, Sato, Hirasaka, & Iwata, 1989).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity in the presence of specific catalysts and conditions, have been explored to enhance its applications. The study of its racemic and enantioselective hydrogenation using platinum-based organotin catalysts highlights its potential in asymmetric synthesis, showing high selectivity and enantiomeric excess in certain reactions (Vetere et al., 2005).

Scientific Research Applications

  • It reacts with diazomethane derivatives in chlorobenzene to produce different ring structures, which further react with triphenylphosphine to produce five and six-membered ring products, indicating its role in synthesizing complex chemical structures (Hosny, 2005).

  • The 3,4-dimethoxybenzyl group serves as a new N-protecting group for 1,2-thiazetidine 1,1-dioxides, showcasing its potential in protecting sensitive functional groups during synthetic procedures (Grunder-Klotz & Ehrhardt, 1991).

  • Its wide range of enthalpies of formation and the ability to predict these through group additivity values and molecular orbital calculations indicate its significance in thermodynamic studies (Amaral & Silva, 2021).

  • 3-Acetoxy-6-hydroxy-2,4-dimethoxyacetophenone has an intriguing molecular structure with an intramolecular hydrogen-bonded unit, making it a subject of structural chemistry studies (Mukherjee, Parmar, & Errington, 1998).

  • It's also being studied for its potential in the treatment of acute leukemia when combined with other drugs, indicating its significance in medicinal chemistry (Chu et al., 2021).

  • Some derivatives of this compound show promising anti-inflammatory, antioxidant, and antimicrobial properties, making them potential lead compounds for future drug discovery studies (Bandgar et al., 2009).

Safety and Hazards

3’,4’-Dimethoxyacetophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes serious eye irritation .

Mechanism of Action

Target of Action

3’,4’-Dimethoxyacetophenone, also known as 1-(3,4-Dimethoxyphenyl)ethanone, is a chemical compound with the molecular formula (CH3O)2C6H3COCH3

Mode of Action

It is known that the compound interacts with its targets through its chemical structure, which includes two methoxy groups and a ketone group .

Pharmacokinetics

Its solubility in hot water suggests that it may be absorbed in the gastrointestinal tract when ingested, and its distribution, metabolism, and excretion would depend on various factors including its chemical structure and the physiological condition of the individual.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3’,4’-Dimethoxyacetophenone. For instance, its solubility in hot water suggests that temperature could affect its absorption and distribution. , indicating that environmental exposure could potentially affect its stability and activity.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)ethanone
Source PubChem
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InChI

InChI=1S/C10H12O3/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZLUWLMQNGTIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061549
Record name Ethanone, 1-(3,4-dimethoxyphenyl)-
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

1131-62-0
Record name 3,4-Dimethoxyacetophenone
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Record name 3,4-Dimethoxyphenyl methyl ketone
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Record name Ethanone, 1-(3,4-dimethoxyphenyl)-
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Record name 1-(3,4-dimethoxyphenyl)ethan-1-one
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Record name 3,4-DIMETHOXYPHENYL METHYL KETONE
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Record name 1-(3,4-Dimethoxyphenyl)ethanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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